1-{[(3-bromo-1,2-oxazol-5-yl)methyl]sulfanyl}ethan-1-one
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Overview
Description
1-{[(3-bromo-1,2-oxazol-5-yl)methyl]sulfanyl}ethan-1-one is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a bromine atom and a sulfanyl group, making it a unique and versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(3-bromo-1,2-oxazol-5-yl)methyl]sulfanyl}ethan-1-one typically involves the cyclization of β-hydroxy amides to oxazolines using reagents such as DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the successful formation of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to maintain consistency and yield. The process would include the purification of intermediates and final products through techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{[(3-bromo-1,2-oxazol-5-yl)methyl]sulfanyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxazole ring to oxazolines or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include various oxazole derivatives, sulfoxides, sulfones, and substituted oxazoles, each with distinct chemical and physical properties.
Scientific Research Applications
1-{[(3-bromo-1,2-oxazol-5-yl)methyl]sulfanyl}ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new therapeutic agents targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-{[(3-bromo-1,2-oxazol-5-yl)methyl]sulfanyl}ethan-1-one involves its interaction with various molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The bromine and sulfanyl groups contribute to the compound’s reactivity and binding affinity, influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole derivatives: Known for their antimicrobial and anticancer activities.
Imidazole derivatives: Widely studied for their therapeutic potential in various diseases.
Oxazole derivatives: Exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Properties
CAS No. |
1220522-25-7 |
---|---|
Molecular Formula |
C6H6BrNO2S |
Molecular Weight |
236.1 |
Purity |
95 |
Origin of Product |
United States |
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